![molecular formula C20H17N3O3S B3012195 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892857-73-7](/img/structure/B3012195.png)

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

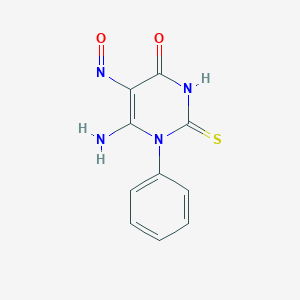

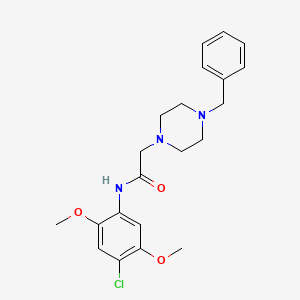

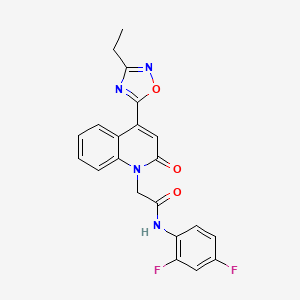

Description

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a multifaceted molecule that may be related to various synthesized benzamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analyses of similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, including condensation, cyclization, and oxidation processes. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives described in paper involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This process is followed by oxidation using copper(II) chloride, leading to the formation of cyclic thiadiazolo-pyridine benzamide derivatives. Similarly, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems in paper is achieved through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. These methods suggest that the synthesis of the compound may also involve such condensation and cyclization steps.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as IR, (1)H NMR, and (13)C NMR, as well as X-ray single-crystal diffraction . These techniques allow for the determination of atom positions, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of various functional groups and the overall molecular structure. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the copper(II) complexes of the synthesized thiadiazolo-pyridine benzamide derivatives exhibit significant cytotoxicity against certain cancer cell lines . This suggests that the compound may also participate in biological interactions that could be explored for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not directly discuss the properties of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, the properties of similar compounds can be inferred. For instance, the stability of the copper(II) complexes mentioned in paper is attributed to the planar geometry around the central ion, which could be a factor in the stability of the compound as well.

Scientific Research Applications

Anticancer Activity

- A study by (Ravinaik et al., 2021) explored substituted benzamides for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives showed higher anticancer activities compared to the reference drug etoposide.

Stearoyl-CoA Desaturase-1 Inhibitors

- Research by (Uto et al., 2009) highlighted the effectiveness of certain benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), showing potential for metabolic regulation.

Tuberculosis Treatment

- A study by (Jeankumar et al., 2013) on thiazole-aminopiperidine hybrid analogs revealed promising compounds for treating tuberculosis, with one compound showing significant activity against Mycobacterium tuberculosis.

Fluorescence Properties and Anticancer Activity

- (Vellaiswamy & Ramaswamy, 2017) synthesized Co(II) complexes of similar compounds, studying their fluorescence properties and anticancer activity against the human breast cancer cell line MCF 7.

Antifungal Agents

- Research by (Narayana et al., 2004) involved synthesizing derivatives as potential antifungal agents, highlighting their effectiveness against various fungal strains.

Novel Optical Properties

- A study by (Soyleyici et al., 2013) synthesized a new type of pyrrole derivative, revealing its improved stability and optical properties, potentially beneficial for various applications.

Monoclonal Antibody Production

- (Aki et al., 2021) discovered a compound that improves monoclonal antibody production in Chinese hamster ovary cell cultures, with implications for medication supply and cost reduction.

Hybrid Anticonvulsants

- (Kamiński et al., 2015) synthesized a library of compounds as potential new hybrid anticonvulsant agents, joining fragments of known antiepileptic drugs.

Antimicrobial Agents

- In a study by (Bikobo et al., 2017), derivatives showed potent antimicrobial activity against various pathogenic strains, outperforming reference drugs in some cases.

properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-2-12-4-3-5-15-18(12)21-20(27-15)22-19(26)13-6-8-14(9-7-13)23-16(24)10-11-17(23)25/h3-9H,2,10-11H2,1H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUCDOFVCGFOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)